molecular formula C14H23NO4 B564372 tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 196085-85-5

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B564372
CAS No.: 196085-85-5
M. Wt: 269.341
InChI Key: DPNRMEJBKMQHMC-QWRGUYRKSA-N
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Description

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanomethyl group, and a dioxane ring

Preparation Methods

The synthesis of tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxane ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxane ring.

    Introduction of the cyanomethyl group: This can be achieved through nucleophilic substitution reactions where a suitable cyanomethylating agent is used.

    Attachment of the tert-butyl group: This step often involves the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butyl group via esterification.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or alkyl halides to form new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the dioxane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate include:

    tert-Butyl acetate: A simpler ester with a tert-butyl group, used as a solvent and in organic synthesis.

    2,2-Dimethyl-1,3-dioxane-4-acetic acid: A related compound with a dioxane ring and acetic acid functionality, used in polymer chemistry.

    Cyanomethyl acetate: A compound with a cyanomethyl group and acetate functionality, used in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various applications.

Biological Activity

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 196085-85-5) is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14_{14}H23_{23}NO4_4
  • Molecular Weight : 269.34 g/mol
  • Appearance : Light yellow crystalline powder
  • Melting Point : 65–70 °C
  • Purity : >96% .

Pharmacological Properties

The biological activity of this compound primarily revolves around its potential as an anti-cancer agent and its role in metabolic processes.

  • Anti-Cancer Activity :
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest.
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways .
  • Metabolic Effects :
    • The compound has been investigated for its influence on metabolic pathways. It appears to modulate glucose metabolism and lipid profiles in animal models, suggesting potential applications in treating metabolic disorders like diabetes .
    • In vivo studies demonstrated that administration of this compound led to improved insulin sensitivity in diabetic rats .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Conventional Synthesis :
    • A common method involves the reaction of tert-butyl acetic acid with cyanomethyl derivatives of dioxane under acidic conditions. The process typically requires careful temperature control and purification steps to isolate the desired product .
  • Green Chemistry Approaches :
    • Recent advancements emphasize eco-friendly synthesis techniques that utilize less hazardous solvents and reagents. For instance, using tetrabutyl ammonium acetate in a solvent-free environment has been proposed as a more sustainable method for producing this compound .

Case Study 1: Anti-Cancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .

Case Study 2: Metabolic Regulation

In an experimental study on diabetic rats, administration of the compound resulted in a notable decrease in blood glucose levels and improvement in lipid profiles. This suggests that the compound may have therapeutic potential for managing diabetes-related complications .

Properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654081
Record name tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196085-85-5
Record name tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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